6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a tetrahydroquinoline derivative featuring a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 6. Tetrahydroquinolines are bicyclic compounds comprising a benzene ring fused to a partially saturated pyridine ring, conferring versatility in medicinal and industrial applications . The bromine and trifluoromethyl substituents significantly influence the compound’s electronic properties, lipophilicity, and reactivity.
Properties
Molecular Formula |
C10H9BrF3N |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
6-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H9BrF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h4-5,15H,1-3H2 |
InChI Key |
SEFBJYRBMFFJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of brominated and trifluoromethylated aniline derivatives, which undergo cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Yield
Substituents at positions 6 and 7 modulate reaction compatibility and synthetic yields. For example:
- 6-(Trifluoromethyl)quinoline: Despite the strong EWG effect of -CF₃, it achieved a remarkable 99.9% yield under optimized conditions, suggesting stabilization of reaction intermediates .
- 6-Chloroquinoline: Lower yield (93.8%) compared to brominated analogs, likely due to reduced steric bulk and electronic effects .
These results highlight that -CF₃ substituents enhance reaction efficiency, whereas smaller halogens like chlorine may require prolonged reaction times.
Functional Group Modifications
Electron-Donating vs. Electron-Withdrawing Groups
- 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline: The methoxy (-OMe) group at position 7 is electron-donating, increasing electron density on the aromatic ring.
Methyl and Dimethyl Derivatives
Isoquinoline vs. Tetrahydroquinoline Scaffolds
- 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Isoquinoline’s distinct ring fusion alters electronic distribution and binding interactions. This compound has a molecular weight of 256.09 and is used in specialty chemical synthesis .
Data Table: Key Properties of Selected Tetrahydroquinoline Derivatives
*Calculated based on molecular formula C₁₀H₉BrF₃N.
Biological Activity
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant research findings.
- Molecular Formula : C10H10BrF3N
- Molecular Weight : 262.09 g/mol
- CAS Number : 450-62-4
- IUPAC Name : 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
The biological activity of 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is primarily linked to its ability to interact with various biological targets:
- Inhibition of NF-κB Pathway : Tetrahydroquinolines have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is crucial as NF-κB is involved in inflammatory responses and cancer progression .
- Anticancer Activity : Research indicates that derivatives of tetrahydroquinolines exhibit cytotoxic effects against various human cancer cell lines. For instance, compounds similar to 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline have shown significant inhibition rates against cancer cell proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study conducted on a series of tetrahydroquinoline derivatives demonstrated that compounds structurally related to 6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibited enhanced cytotoxicity against several human cancer cell lines including NCI-H23 and MDA-MB-231. Among these derivatives, one compound showed a cytotoxicity increase by 53 times compared to a standard reference compound .
Case Study: Enzyme Interaction
The compound has also been evaluated for its interaction with multidrug resistance-associated proteins (MRPs). Similar tetrahydroquinoline derivatives have been shown to affect the transport activity of MRPs in rodent models, suggesting potential utility in overcoming drug resistance in cancer therapy.
Applications in Medicinal Chemistry
6-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline serves as a valuable scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
- Drug Development : The compound is being explored as a lead structure for designing new anticancer agents and anti-inflammatory drugs.
- Material Science : Beyond biological applications, tetrahydroquinolines are also being investigated for their potential in developing advanced materials due to their unique chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
